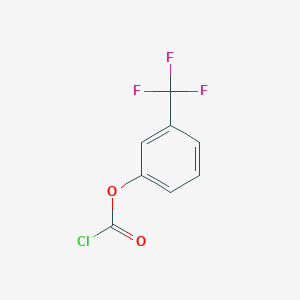
rac 2-Chloro Nicotine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is a chemical compound with the molecular formula C10H13ClN2. It is a derivative of pyridine, featuring a pyrrolidinyl group and a chlorine atom attached to the pyridine ring. This compound is of interest due to its structural similarity to nicotine, a well-known alkaloid found in tobacco.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine typically involves the chlorination of 3-(1-Methyl-2-pyrrolidinyl)pyridine. One common method is the reaction of 3-(1-Methyl-2-pyrrolidinyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(1-Methyl-2-pyrrolidinyl)pyridine+SOCl2→3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and purification techniques such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: Formation of 3-(1-Methyl-2-pyrrolidinyl)-2-alkoxypyridine or 3-(1-Methyl-2-pyrrolidinyl)-2-thiopyridine.
Oxidation: Formation of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine N-oxide.
Reduction: Formation of 3-(1-Methyl-2-pyrrolidinyl)piperidine.
Scientific Research Applications
3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to nicotine.
Medicine: Investigated for its potential therapeutic effects and as a tool to study nicotinic acetylcholine receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is primarily related to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist, binding to these receptors and mimicking the effects of acetylcholine. This leads to the activation of downstream signaling pathways, resulting in various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, a well-known alkaloid with similar structure and biological activity.
Anabasine: Another alkaloid with a pyridine ring and a pyrrolidinyl group, but lacking the chlorine atom.
Cytisine: A plant alkaloid with a similar pyridine structure but different substituents.
Uniqueness
3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Properties
IUPAC Name |
2-chloro-3-(1-methylpyrrolidin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGZWGGGKAPRAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
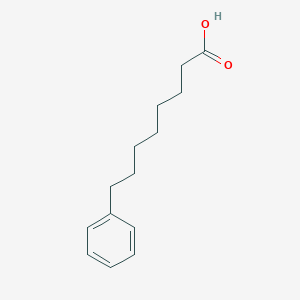
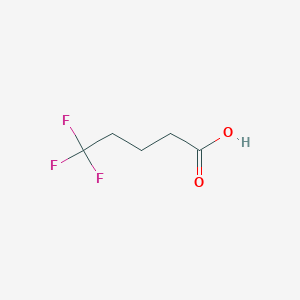
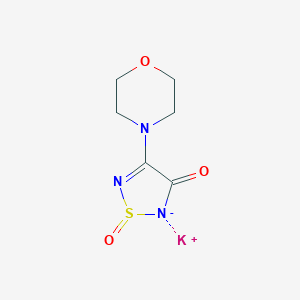
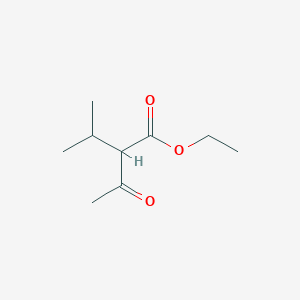
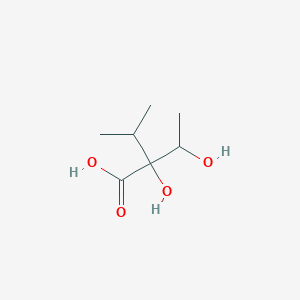
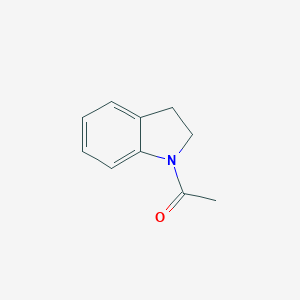
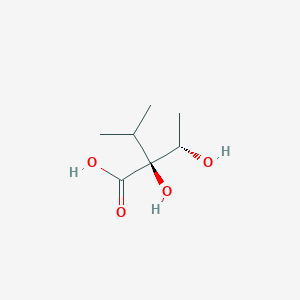
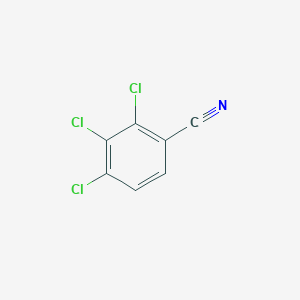
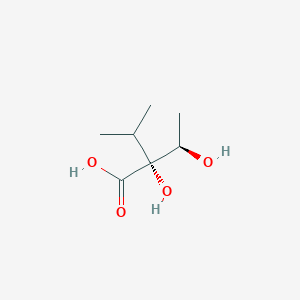
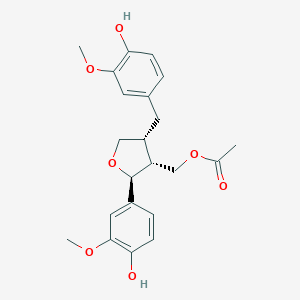
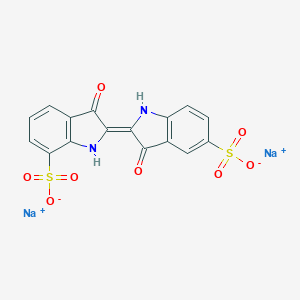
![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

